molecular formula C18H13NO5 B14717257 (3-Benzamido-2-oxochromen-7-yl)acetate CAS No. 7149-94-2

(3-Benzamido-2-oxochromen-7-yl)acetate

Cat. No.: B14717257
CAS No.: 7149-94-2
M. Wt: 323.3 g/mol
InChI Key: GBKOCIPHCDSOON-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 3-amino-2-oxo-2H-chromene-7-yl acetate with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Benzamido-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase, which is involved in DNA replication and transcription. This inhibition can lead to the disruption of cellular processes and ultimately cell death . The compound’s biological activities are attributed to its ability to interact with various biomolecules, including proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with similar structural features and biological activities.

    Warfarin: A synthetic coumarin derivative used as an anticoagulant.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

3-Benzamido-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other coumarin derivatives, it possesses a benzamido group at the 3-position and an acetate group at the 7-position, which contribute to its unique reactivity and biological activities .

Properties

CAS No.

7149-94-2

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

(3-benzamido-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C18H13NO5/c1-11(20)23-14-8-7-13-9-15(18(22)24-16(13)10-14)19-17(21)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,21)

InChI Key

GBKOCIPHCDSOON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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